
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (also known as 2-CP) is an organic compound with a wide array of applications and uses. It is a colorless to pale yellow-colored crystalline solid with a molecular weight of 303.63 g/mol and a melting point of 115-117°C. 2-CP is a highly polar compound with a strong affinity for water, making it a useful reagent in a variety of organic synthesis applications. It is also used as a corrosion inhibitor in industrial applications, and as a preservative in food and pharmaceuticals.
Wirkmechanismus
2-CP acts as a reagent in the synthesis of various compounds. In the presence of an aqueous solution, 2-CP is able to react with other compounds to form various products. This reaction is driven by the formation of hydrogen bonds between the hydroxyl group of 2-CP and the other compounds. As a result, the reaction is able to occur in aqueous solution without the need for any additional reagents.
Biochemical and Physiological Effects
2-CP is a non-toxic compound and has no known adverse effects on human health. It is not known to be carcinogenic or mutagenic, and is not classified as a hazardous substance. In addition, 2-CP has been found to have no effect on the reproductive system or on the development of embryos.
Vorteile Und Einschränkungen Für Laborexperimente
2-CP is a highly polar compound, making it a useful reagent in a variety of organic synthesis applications. It is also relatively inexpensive and easy to obtain, making it a convenient reagent for laboratory experiments. However, it is important to note that 2-CP is not as stable as other reagents, and can degrade over time.
Zukünftige Richtungen
The use of 2-CP in scientific research is expected to continue to grow in the future. There is potential for its use in the synthesis of various compounds, such as heterocyclic compounds, pharmaceuticals, and other organic compounds. In addition, there is potential for its use in the synthesis of various metal complexes, such as copper(II) and nickel(II) complexes. There is also potential for its use as a corrosion inhibitor in industrial applications, and as a preservative in food and pharmaceuticals. Finally, there is potential for its use in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride).
Synthesemethoden
2-CP is typically synthesized through a reaction between N,N-dimethylsulfamoylchloride and 2-chlorophenol. This reaction is carried out in aqueous solution at room temperature, and yields a 95% pure product. The reaction can be represented as follows:
N,N-dimethylsulfamoylchloride + 2-chlorophenol → 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
Wissenschaftliche Forschungsanwendungen
2-CP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It has also been used in the synthesis of polymers, such as poly(methyl methacrylate) and poly(vinyl chloride). In addition, 2-CP has been used in the synthesis of various metal complexes, such as copper(II) and nickel(II) complexes.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTCKIAIJPJVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
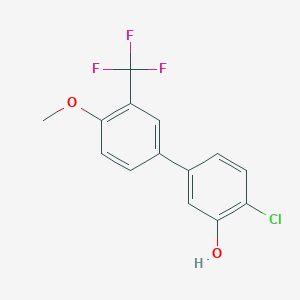
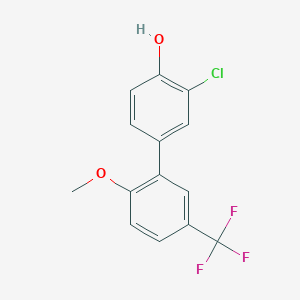


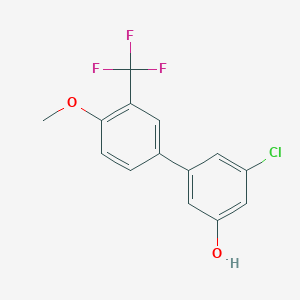
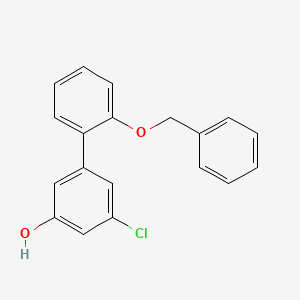

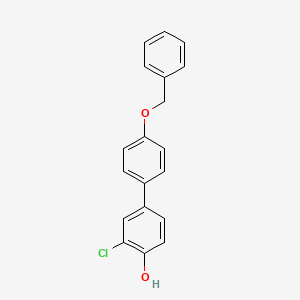

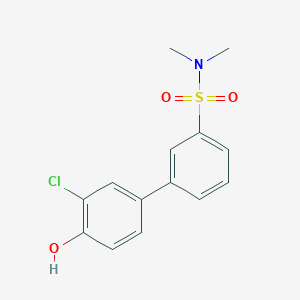

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)
